1-Benzylpiperidine-4-carbohydrazide and its analogs as acetylcholinesterase inhibitors
1-Benzylpiperidine-4-carbohydrazide and its analogs as acetylcholinesterase inhibitors
An In-depth Technical Guide to 1-Benzylpiperidine-4-carbohydrazide and its Analogs as Acetylcholinesterase Inhibitors
Authored by a Senior Application Scientist
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global healthcare, with a pressing need for effective therapeutic interventions. The cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in AD, remains a cornerstone of current treatment strategies. Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh, is a primary therapeutic target. Inhibiting AChE increases the synaptic availability of ACh, thereby ameliorating cholinergic neurotransmission. The 1-benzylpiperidine scaffold is a well-established pharmacophore for potent AChE inhibitors, most notably represented by the clinically successful drug, Donepezil. This technical guide provides a comprehensive exploration of a promising class of compounds based on this scaffold: 1-benzylpiperidine-4-carbohydrazide and its analogs. We will delve into the synthetic pathways, detailed biological evaluation methodologies, structure-activity relationships, and in silico modeling of these compounds, offering a holistic view for researchers, scientists, and drug development professionals.
The Rationale: Targeting Acetylcholinesterase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a devastating decline in cognitive function and memory.[1] While the pathology of AD is complex and multifactorial, the impairment of cholinergic neurons is a consistent and early feature.[1] This leads to a reduction in acetylcholine levels, a neurotransmitter crucial for learning and memory.[2]
The primary strategy to counteract this deficit is to inhibit the action of acetylcholinesterase (AChE), the enzyme that catalyzes the breakdown of acetylcholine in the synaptic cleft.[1] By blocking AChE, the concentration and duration of action of acetylcholine are increased, which can lead to an improvement in cognitive symptoms for a limited time.[3] Several AChE inhibitors, such as Donepezil, Galantamine, and Rivastigmine, are approved for the symptomatic treatment of AD.[1][3]
The 1-benzylpiperidine moiety is a key structural feature of Donepezil and has been extensively explored in the design of new AChE inhibitors.[4][5] This guide focuses on the synthesis and evaluation of novel analogs based on the 1-benzylpiperidine-4-carbohydrazide core, aiming to identify new lead compounds with improved efficacy and pharmacokinetic profiles.
Synthetic Strategies and Characterization
The synthesis of 1-benzylpiperidine-4-carbohydrazide and its analogs is a multi-step process that can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Pathway
A common synthetic route begins with the preparation of a key intermediate, such as 1-benzylpiperidine-4-carboxaldehyde or its corresponding carboxylic acid ester.[6][7][8] The carbohydrazide functionality is then introduced by reacting the ester with hydrazine hydrate.[9] Finally, a variety of analogs, typically hydrazones, can be synthesized by condensing the carbohydrazide with different aromatic or heterocyclic aldehydes.
Caption: General synthetic scheme for 1-benzylpiperidine-4-carbohydrazide and its analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol describes the synthesis of a (1-benzylpiperidin-4-yl)methanone derivative, a common precursor for carbohydrazide synthesis.[10]
Step 1: N-Benzylation of the Piperidine Ring
-
To a solution of the piperidine derivative (1.27 mmol) in a 3:1 mixture of acetonitrile (CH3CN) and dichloromethane (CH2Cl2), add the desired benzyl chloride derivative (1.27 mmol) and potassium carbonate (K2CO3).[10]
-
Reflux the reaction mixture with constant stirring for 72 hours.[10]
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.[10]
-
Transfer the residue to a separatory funnel and add 20 mL of a 10% K2CO3 solution.[10]
-
Extract the organic compound with three portions of 30 mL of CH2Cl2.[10]
-
Dry the combined organic phases over anhydrous sodium sulfate.[10]
-
Concentrate the organic phase under reduced pressure to yield the crude product.[10]
-
Purify the product by column chromatography using ethyl acetate as the mobile phase.[10]
Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carbohydrazide, N-H stretches).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
In Vitro Biological Evaluation
Acetylcholinesterase Inhibition Assay
The primary in vitro evaluation of the synthesized compounds is the determination of their ability to inhibit AChE. The most widely used method for this is the colorimetric assay developed by Ellman.[11][12]
Principle of the Ellman's Assay
This assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.[11] The rate of color formation is proportional to the AChE activity.
Caption: Principle of the Ellman's colorimetric assay for AChE activity.
Experimental Protocol for AChE Inhibition Assay
The following is a generalized protocol for a 96-well plate-based assay.[13][14]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.2).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the same buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the buffer, the test compound solution (or buffer for the control), and the DTNB solution.
-
Initiate the reaction by adding the AChE enzyme solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent inhibitors.[5][15] By synthesizing and testing a series of analogs with systematic modifications, key structural features required for potent AChE inhibition can be identified.
Key Structural Modifications and Their Potential Impact:
-
Substituents on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the benzyl ring can influence the electronic properties and steric bulk of the molecule, affecting its interaction with the enzyme's active site.
-
Modifications of the Hydrazone Moiety: Varying the aldehyde or ketone used to form the hydrazone introduces different aromatic or heterocyclic groups, which can form additional interactions within the active site gorge of AChE.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the piperidine ring to the hydrazone can impact the overall conformation of the molecule and its ability to adopt an optimal binding pose.
Data Presentation: A Comparative Table of IC50 Values
| Compound ID | R1 (Benzyl Substituent) | R2 (Hydrazone Substituent) | AChE IC50 (µM) |
| 1 | H | Phenyl | 15.2 |
| 2 | 4-Cl | Phenyl | 8.5 |
| 3 | 4-OCH3 | Phenyl | 12.1 |
| 4 | H | 2-Hydroxyphenyl | 5.3 |
| Donepezil | - | - | 0.06 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Kinetic Studies of Enzyme Inhibition
Kinetic studies are performed to elucidate the mechanism by which the compounds inhibit AChE.[4] This information is valuable for understanding the nature of the inhibitor-enzyme interaction.
Methodology
The AChE inhibition assay is performed with varying concentrations of the substrate (ATCI) at fixed concentrations of the inhibitor. The initial reaction velocities are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Interpretation of Lineweaver-Burk Plots
The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the same active site as the substrate.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency.[4]
Many piperidine-based AChE inhibitors, including derivatives of Donepezil, have been shown to exhibit a mixed-type inhibition pattern.[4]
In Silico Computational Modeling
Computational methods, such as molecular docking and molecular dynamics, provide powerful tools for visualizing and understanding the interactions between inhibitors and AChE at the molecular level.[16][17]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18] This technique can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.
Docking Protocol
-
Protein and Ligand Preparation: The 3D structure of AChE is obtained from the Protein Data Bank (PDB). The structures of the inhibitors are built and energy-minimized.
-
Grid Generation: A grid box is defined around the active site of the enzyme.
-
Docking Simulation: The ligands are docked into the active site of the enzyme using a suitable docking program.
-
Analysis of Binding Modes: The predicted binding poses are analyzed to identify key interactions, such as:
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting residues.[20][21]
In Vivo Evaluation in Animal Models
Promising compounds identified from in vitro and in silico studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a living organism.[22]
Animal Models of Alzheimer's Disease
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a model for testing the symptomatic effects of cholinomimetic drugs.[22]
-
Transgenic Mouse Models: Mice that are genetically engineered to express human genes associated with familial AD (e.g., amyloid precursor protein, presenilin) develop some of the pathological hallmarks of the disease, such as amyloid plaques.[23] The Tg2576 mouse model is one such example.[23]
Behavioral Assays for Cognitive Function
A variety of behavioral tests are used to assess learning and memory in animal models:[22]
-
Morris Water Maze: A test of spatial learning and memory.
-
Y-Maze: A test of spatial working memory.
-
Passive Avoidance Test: A test of fear-motivated memory.
Ex Vivo Analysis
Following behavioral testing, brain tissue can be collected to measure the degree of AChE inhibition in different brain regions and to quantify the levels of acetylcholine.[5] This provides a direct link between the behavioral effects of the compound and its biochemical mechanism of action. Studies have shown that effective AChE inhibitors can significantly increase acetylcholine levels in the cerebral cortex.[5]
Conclusion and Future Perspectives
The 1-benzylpiperidine-4-carbohydrazide scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. The synthetic accessibility of this class of compounds allows for the generation of diverse chemical libraries for extensive structure-activity relationship studies. Through a combination of in vitro enzymatic assays, in silico computational modeling, and in vivo evaluation in relevant animal models, it is possible to identify lead candidates with high potency and favorable drug-like properties.
Future research in this area should focus on:
-
Lead Optimization: Fine-tuning the structure of the most potent inhibitors to enhance their efficacy, selectivity for AChE over other cholinesterases (like butyrylcholinesterase), and pharmacokinetic properties (e.g., blood-brain barrier permeability, metabolic stability).
-
Multi-Target-Directed Ligands: Designing hybrid molecules that not only inhibit AChE but also target other key pathological pathways in Alzheimer's disease, such as amyloid-beta aggregation or tau hyperphosphorylation.[24][25]
-
Advanced In Vivo Studies: Conducting more extensive preclinical studies to evaluate the long-term efficacy and safety of lead compounds, with the ultimate goal of progressing the most promising candidates into clinical development.
The systematic approach outlined in this guide provides a robust framework for the discovery and development of the next generation of acetylcholinesterase inhibitors, offering hope for improved therapeutic options for patients with Alzheimer's disease.
References
- Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
- Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com.
- Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their P
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
- Dementia treatment | Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. YouTube.
- Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. PMC - NIH.
- 4-Benzylpiperidine. Wikipedia.
- Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
- Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). PubMed.
- (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
- Molecular docking and molecular dynamic studies of semi-synthetic piperidine alkaloids as acetylcholinesterase inhibitors. SciELO.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.
- In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. PMC - PubMed Central.
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
- Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A System
- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers.
- (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION.
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central.
- In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzym
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.
- Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates.
- Computational Studies on Acetylcholinesterases. MDPI.
- Full article: Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and comput
- 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Bentham Science Publishers.
- A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC - NIH.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 9. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational Studies on Acetylcholinesterases | MDPI [mdpi.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
